molecular formula C8H6ClF6N B2945745 2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-amine hydrochloride CAS No. 1461713-55-2

2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B2945745
CAS No.: 1461713-55-2
M. Wt: 265.58
InChI Key: UHROJKIUVLFPOV-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-amine hydrochloride is a fluorinated phenylalkylamine derivative characterized by a trifluoroethylamine backbone linked to a 2,4,6-trifluorophenyl ring, forming a hydrochloride salt. This compound’s structure combines electron-withdrawing fluorine atoms on both the ethylamine chain and the aromatic ring, which may enhance metabolic stability and influence receptor interactions due to increased electronegativity and lipophilicity .

Properties

IUPAC Name

2,2,2-trifluoro-1-(2,4,6-trifluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6N.ClH/c9-3-1-4(10)6(5(11)2-3)7(15)8(12,13)14;/h1-2,7H,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHROJKIUVLFPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(C(F)(F)F)N)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-amine hydrochloride (CAS No. 1461713-55-2) is a fluorinated organic compound that has garnered attention for its potential biological activities. This compound exhibits unique properties due to the presence of multiple fluorine atoms, which influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanism of action, inhibition studies, and potential therapeutic applications.

  • Molecular Formula : C8H6ClF6N
  • Molecular Weight : 265.59 g/mol
  • Appearance : White powder
  • Storage Conditions : Recommended storage at 4 °C

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes. Studies have shown that fluorinated compounds can act as potent inhibitors due to their ability to mimic transition states in enzymatic reactions.

Enzyme Inhibition Studies

Recent research indicates that this compound may function as a slow-binding inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The kinetic behavior observed suggests that the compound binds to AChE in a manner similar to other fluorinated inhibitors.

Parameter Value
Inhibition TypeSlow-binding
Kinetic Constant (KiK_i)15 × 10⁻¹⁵ M
Half-life (tdiss1/2t_{diss}^{1/2})2.8 hours

Case Studies and Research Findings

  • Inhibition Kinetics : A study conducted on human recombinant AChE demonstrated that the compound exhibits a slow onset of inhibition, reaching equilibrium within approximately 35 minutes. The initial fast inhibition was characterized by a competitive type with a significant lag phase before steady-state conditions were established .
    • Experimental Setup : The kinetic analysis utilized Ellman's method with acetylthiocholine (ATC) as the substrate. Various concentrations of ATC were tested to monitor the enzyme activity and inhibition dynamics.
    • Results Summary :
      • The steady-state was achieved in less than 35 minutes.
      • The inhibition process was characterized by a slow binding mechanism that allows for prolonged pharmacological effects.
  • Molecular Docking Studies : Molecular modeling studies have indicated that the compound binds preferentially to the peripheral anionic site of AChE before transitioning into the active site. This induced-fit mechanism enhances the stability of the enzyme-inhibitor complex and mimics substrate interactions at the transition state .
  • Therapeutic Implications : Given its inhibitory properties on AChE, there is potential for this compound in treating conditions associated with cholinergic dysfunctions such as Alzheimer's disease and other neurodegenerative disorders. Further studies are needed to evaluate its efficacy and safety in vivo.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between the target compound and related analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Source
2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethan-1-amine hydrochloride Trifluoroethylamine; 2,4,6-trifluorophenyl C₈H₇ClF₆N (estimated) ~277.5 (estimated) High electronegativity; likely increased lipophilicity (logP not reported)
2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine hydrochloride Trifluoroethylamine; 3,4,5-trimethoxyphenyl C₁₁H₁₅ClF₃NO₃ 301.69 logP = 1.167; melting point = 234–236°C; electron-donating methoxy groups
2-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride Ethylamine; 3,4,5-trifluorophenyl C₈H₈ClF₃N (estimated) ~219.6 (estimated) No trifluoroethyl group; positional isomerism in fluorine substitution
1-(2,4,6-Trifluorophenyl)ethan-1-amine hydrochloride Ethylamine; 2,4,6-trifluorophenyl C₈H₈ClF₃N (estimated) ~219.6 (estimated) Lacks trifluoroethyl group; same phenyl substitution as target compound
2-(2,5-Dimethoxy-4-nitrophenyl)-N-(2-fluorobenzyl)ethan-1-amine hydrochloride (25N-NBF) Ethylamine with nitro and methoxy groups; fluorobenzyl side chain C₁₇H₁₈ClFN₂O₄ (estimated) ~392.8 (estimated) Nitro group (electron-withdrawing); fluorobenzyl enhances steric bulk

Structural and Functional Analysis

Fluorine Substitution Patterns: The target compound’s 2,4,6-trifluorophenyl group contrasts with 3,4,5-trifluorophenyl () and trimethoxyphenyl (). Fluorine’s electron-withdrawing nature may enhance binding to receptors requiring polar interactions, whereas methoxy groups (electron-donating) could favor different binding pockets .

Physicochemical Properties: The trimethoxyphenyl analog () has a higher molecular weight (301.69 vs. ~277.5) and lower logP (1.167) compared to the target compound, which likely has higher lipophilicity due to additional fluorine atoms .

Synthetic and Pharmacological Considerations :

  • Compounds with nitro or methylthio substituents () exhibit diverse electronic profiles, impacting their receptor binding and agonist/antagonist behavior .
  • The target compound’s fluorine-rich structure may confer resistance to oxidative metabolism, a common strategy in drug design to prolong half-life .

Research Implications and Gaps

  • Pharmacological Data: No direct activity data for the target compound are available in the evidence. Comparative studies with analogs (e.g., methoxy or nitro derivatives) could clarify its receptor selectivity and efficacy.
  • Toxicological Profiles: As noted in , fluorinated phenylalkylamines often lack comprehensive toxicity studies. Further research is needed to assess safety .

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